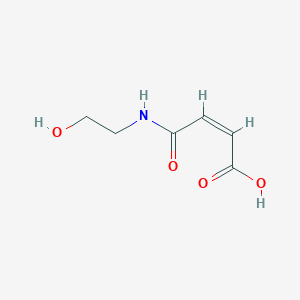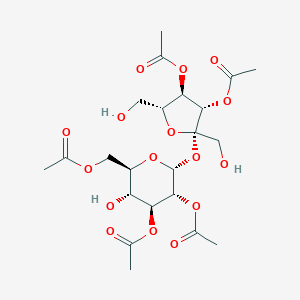![molecular formula C9H13NO B019024 6-propan-2-yl-6-azatricyclo[3.2.0.02,4]heptan-7-one CAS No. 105252-55-9](/img/structure/B19024.png)
6-propan-2-yl-6-azatricyclo[3.2.0.02,4]heptan-7-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Azatricyclo[3.2.0.02,4]heptan-7-one,6-(1-methylethyl)-,(1alpha,2bta,4bta,5alpha)-(9CI) is a complex organic compound with a unique tricyclic structure. This compound is characterized by its rigid framework and the presence of nitrogen and oxygen atoms within its ring system. The compound’s structure and functional groups make it an interesting subject for various chemical reactions and applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Azatricyclo[3.2.0.02,4]heptan-7-one,6-(1-methylethyl)-,(1alpha,2bta,4bta,5alpha)-(9CI) typically involves multiple steps, starting from readily available precursors. The synthetic route may include cyclization reactions, where the formation of the tricyclic core is achieved through intramolecular reactions. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
6-Azatricyclo[3.2.0.02,4]heptan-7-one,6-(1-methylethyl)-,(1alpha,2bta,4bta,5alpha)-(9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are critical for achieving the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
6-Azatricyclo[3.2.0.02,4]heptan-7-one,6-(1-methylethyl)-,(1alpha,2bta,4bta,5alpha)-(9CI) has several applications in scientific research:
Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.
Biology: It may be used in the design of biologically active molecules, such as enzyme inhibitors or receptor agonists/antagonists.
Medicine: The compound’s potential pharmacological properties can be explored for drug development.
Industry: It can be used as an intermediate in the synthesis of complex organic molecules for various industrial applications.
Mécanisme D'action
The mechanism by which 6-Azatricyclo[3.2.0.02,4]heptan-7-one,6-(1-methylethyl)-,(1alpha,2bta,4bta,5alpha)-(9CI) exerts its effects depends on its interaction with molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s rigid structure and functional groups allow it to bind selectively to these targets, modulating their activity and triggering specific biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Methyl-3-oxa-6-azatricyclo[3.2.0.02,4]heptan-7-one
- 4-Methyl-3-oxa-6-azatricyclo[3.2.0.02,4]heptan-7-one
Uniqueness
Compared to similar compounds, 6-Azatricyclo[3.2.0.02,4]heptan-7-one,6-(1-methylethyl)-,(1alpha,2bta,4bta,5alpha)-(9CI) stands out due to its specific substitution pattern and the presence of the isopropyl group. This unique structural feature may confer distinct chemical reactivity and biological activity, making it a valuable compound for further research and applications.
Propriétés
Numéro CAS |
105252-55-9 |
|---|---|
Formule moléculaire |
C9H13NO |
Poids moléculaire |
151.21 g/mol |
Nom IUPAC |
6-propan-2-yl-6-azatricyclo[3.2.0.02,4]heptan-7-one |
InChI |
InChI=1S/C9H13NO/c1-4(2)10-8-6-3-5(6)7(8)9(10)11/h4-8H,3H2,1-2H3 |
Clé InChI |
UCZWQKQIOQTHFP-UHFFFAOYSA-N |
SMILES |
CC(C)N1C2C3CC3C2C1=O |
SMILES canonique |
CC(C)N1C2C3CC3C2C1=O |
Synonymes |
6-Azatricyclo[3.2.0.02,4]heptan-7-one,6-(1-methylethyl)-,(1alpha,2bta,4bta,5alpha)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![[4,5-Diacetyloxy-6-[3,4-diacetyloxy-2,5-bis(trityloxymethyl)oxolan-2-yl]oxy-2-(trityloxymethyl)oxan-3-yl] acetate](/img/structure/B18980.png)

